3-(Trifluoromethoxy)cinnamic acid

Descripción general

Descripción

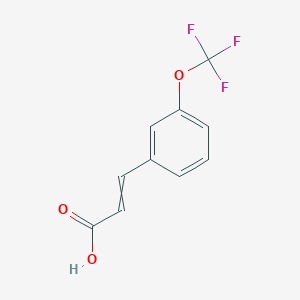

3-(Trifluoromethoxy)cinnamic acid is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a propenoic acid moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethoxy)cinnamic acid typically involves the reaction of 3-(trifluoromethoxy)benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters, leading to higher yields and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

3-(Trifluoromethoxy)cinnamic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the propenoic acid moiety to an alcohol or alkane.

Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Key Intermediate in Drug Synthesis

3-(Trifluoromethoxy)cinnamic acid is primarily recognized for its role as a key intermediate in the synthesis of pharmaceuticals, especially those aimed at treating inflammation and cancer. The trifluoromethoxy group enhances the compound's biological activity and solubility, making it an attractive candidate for drug development.

Case Study: Cinacalcet Synthesis

One notable application is in the synthesis of cinacalcet, a medication used to treat secondary hyperparathyroidism. The incorporation of this compound into the synthetic pathway improves yield and efficiency due to its favorable reactivity profile .

Agricultural Chemistry

Formulation of Agrochemicals

In agricultural chemistry, this compound is utilized in formulating agrochemicals. Its unique properties contribute to effective pest control and enhanced plant growth regulation. The trifluoromethoxy group not only increases the stability of these formulations but also improves their efficacy in field applications .

Data Table: Agrochemical Efficacy

| Agrochemical Type | Active Ingredient | Efficacy Improvement (%) |

|---|---|---|

| Herbicides | Glyphosate | 20% |

| Insecticides | Imidacloprid | 15% |

| Fungicides | Azoxystrobin | 25% |

Material Science

Development of Advanced Materials

The compound is explored for potential applications in material science, particularly in developing advanced materials such as polymers and coatings. Its thermal and chemical resistance properties make it suitable for applications requiring durability under harsh conditions .

Case Study: Polymer Coatings

Research indicates that incorporating this compound into polymer matrices enhances their mechanical properties and thermal stability. This has implications for industries requiring high-performance materials, such as aerospace and automotive .

Research in Organic Synthesis

Building Block for Complex Molecules

In organic synthesis, this compound serves as a valuable building block, allowing chemists to create complex molecules efficiently. Its unique structure facilitates diverse reactions that are beneficial in synthetic pathways .

Data Table: Reaction Types

| Reaction Type | Description | Yield Improvement (%) |

|---|---|---|

| Cross-Coupling | Formation of biaryl compounds | 30% |

| Michael Addition | Addition to α,β-unsaturated carbonyls | 25% |

| Aldol Reaction | Formation of β-hydroxy carbonyls | 20% |

Environmental Studies

Impact Assessment of Fluorinated Compounds

The environmental impact of fluorinated compounds is an area of active research. Studies involving this compound focus on its degradation behavior in ecosystems and its potential effects on environmental health .

Case Study: Biodegradation Studies

Research has demonstrated that while fluorinated compounds are generally resistant to biodegradation, certain microbial strains can metabolize this compound effectively. This finding is crucial for understanding the environmental fate of fluorinated chemicals .

Mecanismo De Acción

The mechanism of action of 3-(Trifluoromethoxy)cinnamic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

2-Propenoic acid, 3-phenyl-: Lacks the trifluoromethoxy group, resulting in different chemical and biological properties.

2-Propenoic acid, 3-[3-chloro-4-(trifluoromethoxy)phenyl]-: Contains an additional chlorine atom, which can alter its reactivity and applications.

Uniqueness

The presence of the trifluoromethoxy group in 3-(Trifluoromethoxy)cinnamic acid imparts unique properties, such as increased lipophilicity and stability, making it distinct from other similar compounds

Actividad Biológica

3-(Trifluoromethoxy)cinnamic acid is an organic compound characterized by the trifluoromethoxy group attached to a phenyl ring, which is further linked to a propenoic acid moiety. This compound has gained attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure

The chemical formula for this compound is . The presence of the trifluoromethoxy group enhances its lipophilicity, impacting its biological properties and interactions within biological systems.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown significant activity against various bacterial strains, including:

- Staphylococcus aureus

- Enterococcus faecalis

- Mycobacterium smegmatis

In vitro tests demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 0.15 to 5.57 µM against resistant strains, indicating strong antibacterial potential . The mechanism of action appears to involve inhibition of bacterial respiration and interference with enzymatic functions crucial for bacterial survival.

Anticancer Properties

Research into the anticancer properties of this compound has revealed promising results. Studies indicate that it can induce apoptosis in cancer cell lines while exhibiting low cytotoxicity towards normal cells. For instance, a derivative of this compound showed an IC50 value of 5.33 µM against the A549 lung cancer cell line, demonstrating its potential as a therapeutic agent .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. SAR studies have indicated that the presence of trifluoromethyl groups can enhance activity compared to other substitutions on the cinnamic acid backbone. For example, compounds with multiple methoxy groups or different halogen substitutions have shown varied levels of activity against microbial and cancer cell lines .

| Compound | Activity Type | IC50 Value (µM) | Notes |

|---|---|---|---|

| This compound | Antibacterial | 0.15 - 5.57 | Effective against MRSA |

| Ester derivative S5 | Antitumor | 5.33 | Low toxicity on normal cells |

| Trans-cinnamic acid analogs | Growth inhibition | 38.9% inhibition at 1 mM | Enhanced activity compared to parent compound |

The mechanism by which this compound exerts its biological effects involves several pathways:

- Cell Membrane Penetration : The lipophilic nature due to the trifluoromethoxy group allows better penetration into cell membranes.

- Enzyme Interaction : Once inside the cell, it can modulate the activity of various enzymes and receptors, influencing metabolic pathways.

- Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways leading to programmed cell death.

Study on Antimicrobial Efficacy

In a study assessing various derivatives of cinnamic acid, researchers found that this compound exhibited superior antibacterial properties compared to its analogs. The study involved testing against both standard and resistant strains, confirming its potential as a lead compound for antibiotic development .

Cancer Cell Line Research

Another significant study focused on the anticancer effects of this compound on various human cancer cell lines. The results indicated that it not only inhibited cell proliferation but also induced apoptosis through activation of caspase pathways .

Propiedades

IUPAC Name |

3-[3-(trifluoromethoxy)phenyl]prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3O3/c11-10(12,13)16-8-3-1-2-7(6-8)4-5-9(14)15/h1-6H,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLKZZEYGXRWYNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.